![molecular formula C20H23NO3 B2853753 1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid CAS No. 901313-66-4](/img/structure/B2853753.png)

1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

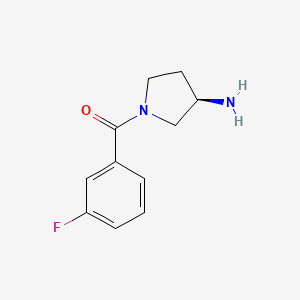

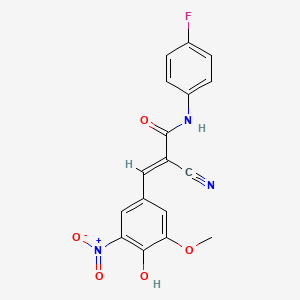

“1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 . It is also known by other names such as 1-benzyloxy carbonyl piperidine-4-carboxylic acid, n-cbz-4-piperidinecarboxylic acid, and 1-cbz-4-piperidinecarboxylic acid . It consists of a piperidine ring with a carboxylic acid moiety .

Molecular Structure Analysis

The molecular weight of this compound is 263.29 g/mol . The InChI Key is URTPNQRAHXRPMP-UHFFFAOYSA-N . The SMILES representation is C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 .Physical And Chemical Properties Analysis

This compound has a melting point of 78 °C and a predicted boiling point of 443.9±45.0 °C . Its predicted density is 1.265±0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications

Chemical Synthesis

“1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” is a derivative of piperidine-4-carboxylic acid . It can be used in the synthesis of various complex organic compounds. The benzyloxy group can act as a protecting group for the carboxylic acid, allowing it to undergo reactions without being affected .

Cholinesterase Inhibition

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . This makes “1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” potentially useful in the development of drugs for diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

Ligand in Halogen Exchange Reactions

The compound can also act as a ligand in halogen exchange reactions . This is a type of reaction where a halogen atom in a molecule is replaced by another halogen atom.

Pharmaceutical Research

Given its potential as a cholinesterase inhibitor, “1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” could be used in pharmaceutical research, particularly in the development of new drugs for neurological disorders .

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

If it shares similar properties with 4-Benzylpiperidine, it may interact with monoamine transporters, leading to the release of monoamines like dopamine and norepinephrine .

Biochemical Pathways

If it acts similarly to 4-benzylpiperidine, it may influence the monoaminergic system, affecting pathways related to dopamine and norepinephrine .

Result of Action

If it acts similarly to 4-Benzylpiperidine, it may increase the levels of monoamines in the synaptic cleft, potentially leading to increased neurotransmission .

properties

IUPAC Name |

1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c22-20(23)18-10-12-21(13-11-18)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRYYCMSUDFVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2853691.png)

![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)